Oxaprozin

Catalog No.
S538361
CAS No.
21256-18-8
M.F
C18H20FN3O4
M. Wt
293.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxaprozin

CAS Number

21256-18-8

Product Name

Oxaprozin

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate

Molecular Formula

C18H20FN3O4

Molecular Weight

293.3 g/mol

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)

InChI Key

GSDSWSVVBLHKDQ-UHFFFAOYSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[NH+](CC4)C)F)C(=O)[O-]

Solubility

28.3 mg/mL
Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9.
In water, 1.08X10+4 mg/L at 25 °C (est)
1.44e+00 g/L

Synonyms

4,5 Diphenyl 2 oxazolepropionic Acid, 4,5-diphenyl-2-oxazolepropionic acid, Apo Oxaprozin, Apo-Oxaprozin, Danoprox, Daypro, Dayrun, oxaprozin, Rhoxal oxaprozin, Rhoxal-oxaprozin, Wy 21,743, Wy-21,743

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[NH+](CC4)C)F)C(=O)[O-]

Description

The exact mass of the compound Oxaprozin is 361.1438 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.3 mg/mlsoluble in aqueous solutions with ph between 2 and 5. sparingly to slightly soluble in aqueous solutions with ph 7 (solubility falls to 4 mg/ml) and freely soluble in aqueous solutions with ph above 9.in water, 1.08x10+4 mg/l at 25 °c (est)1.44e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758949. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP1A2 Inhibitors. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic Mechanisms: Understanding Pain Relief

Research is ongoing to elucidate the precise mechanisms by which Oxaprozin exerts its analgesic (pain-relieving) effects. Studies suggest it inhibits the enzymes cyclooxygenase (COX)-1 and COX-2, which are responsible for prostaglandin synthesis. Prostaglandins are signaling molecules involved in inflammation and pain perception [].

Researchers are also exploring the potential role of Oxaprozin in modulating other pain pathways, including those involving N-methyl-D-aspartate (NMDA) receptors and transient receptor potential (TRP) channels [].

Understanding the specific mechanisms of Oxaprozin's pain relief can inform the development of more targeted pain management strategies.

Anti-inflammatory Effects: Beyond Pain Relief

Oxaprozin's anti-inflammatory properties are another area of scientific interest. Research suggests it can suppress the production of inflammatory mediators like cytokines and chemokines, which play a role in various inflammatory conditions [].

Studies are exploring the potential use of Oxaprozin in managing inflammatory diseases like rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. However, more research is needed to determine its efficacy and safety in these contexts [].

Potential for Other Applications

Preliminary research suggests Oxaprozin might have applications beyond pain and inflammation management. Studies are investigating its potential role in:

  • Cancer prevention: Some studies suggest Oxaprozin may possess anti-cancer properties, although further research is needed [].
  • Neuroprotection: Research suggests Oxaprozin might offer neuroprotective benefits, potentially reducing damage to nerve cells [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Off-white to pale yellow crystalline powder
Colorless needles from ethanol

XLogP3

-0.3

Exact Mass

361.1438

LogP

-0.39
-0.39 (LogP)
log Kow = -0.39
2.1

Appearance

Solid powder

Melting Point

158-159 °C
160.75 °C
160.5 to 161.5 °C
158-159°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MHJ80W9LRB

Related CAS

118120-51-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (85.25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (85.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (85.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (85.25%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (14.75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to relieve the inflammation, swelling, stiffness, and joint pain associated with rheumatoid arthritis and osteoarthritis.
FDA Label

Livertox Summary

Ofloxacin is a second generation fluoroquinolone that was previously used widely for therapy of mild-to-moderate bacterial infections, but which has been replaced by more potent and less toxic fluoroquinolones and is now used largely topically as eye and ear drops. Ofloxacin has been linked to rare instances of acute hepatocellular injury.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Therapeutic Uses

Anti-Bacterial Agents; Anti-Infective Agents, Urinary; Nucleic Acid Synthesis Inhibitors
Ofloxacin is used in the treatment of acute pelvic inflammatory disease (PID) caused by susceptible C. trachomatis or N. gonorrhoeae, but should not be used if QRNG may be involved or if in vitro susceptibility cannot be tested. /Included in US product label/
Ofloxacin is used in adults for the treatment of nongonococcal urethritis and cervicitis caused by Chlamydia trachomatis. /Included in US product label/
Ofloxacin is used in adults for the treatment of uncomplicated urinary tract infections (UTIs) (cystitis) caused by susceptible gram-negative bacteria, including Citrobacter diversus, ... Enterobacter aerogenes, ... Escherichia coli, Klebsiella pneumoniae, ... Proteus mirabilis, or Pseudomonas aeruginosa. /Included in US product label/
The drug also has been effective in a limited number of adults when used orally for the treatment of uncomplicated urinary tract infections caused by susceptible gram-positive bacteria, including Staphylococcus aureus, S. epidermidis, S. saprophyticus, Enterococcus faecalis (formerly Streptococcus faecalis), viridans streptococci, or Streptococcus agalactiae (group B streptococci). However, because of concerns about emergence of resistant strains of certain gram-positive bacteria (e.g., staphylococci) secondary to widespread use of quinolones, such use should be selective. /NOT included in US product label/
Ofloxacin is used in adults for the treatment of pyelonephritis and other complicated urinary tract infections caused by susceptible gram-negative bacteria, including ... C. freundii, Enterobacter, ... M. morganii, ... . rettgeri, ... . As with other anti-infectives, ofloxacin is more effective in the treatment of uncomplicated UTIs than in complicated infections./NOT included in US product label/
The US Working Group on Civilian Biodefense suggests that, based on in vitro data, oral ofloxacin can be considered an alternative agent for postexposure prophylaxis following suspected or confirmed exposure to aerosolized anthrax spores (inhalational anthrax) when oral ciprofloxacin and oral doxycycline are not available. These experts also suggest that oral ofloxacin can be considered an alternative for the treatment of inhalational anthrax when a parenteral regimen is not available (e.g., when there are supply or logistic problems because large numbers of individuals require treatment in a mass casualty setting). Although the CDC and other experts (e.g., US Working Group on Civilian Biodefense) recommend that treatment of inhalational anthrax be initiated with a multiple-drug parenteral regimen (ciprofloxacin or doxycycline and 1 or 2 other anti-infectives predicted to be effective), use of these parenteral regimens may not be possible if large numbers of individuals require treatment in a mass casualty setting and it may be necessary to use an oral regimen. Although there are no animal or human studies to date evaluating use of ofloxacin for treatment or prophylaxis of anthrax and fluoroquinolones other than ciprofloxacin currently are not included in CDC's recommended regimens, in vitro evidence suggests that other fluoroquinolones would be as effective as ciprofloxacin in treating anthrax. /NOT included in US product label/
Ofloxacin is used in men for the treatment of recurrent urinary tract infections and chronic prostatitis caused by susceptible E. coli. /Included in US product label/
Ofloxacin is used in adults for the treatment of pyelonephritis and other complicated urinary tract infections caused by susceptible gram-negative bacteria, including C. diversus, ... E. coli, K. pneumoniae, ... P. mirabilis, ... Ps. aeruginosa. As with other anti-infectives, ofloxacin is more effective in the treatment of uncomplicated UTIs than in complicated infections. /Included in US product label/
Ofloxacin is used in adults for the treatment of uncomplicated urinary tract infections (UTIs) (cystitis) caused by susceptible gram-negative bacteria, including ... C. freundii, ... E. cloacae, ... Morganella morganii, ... . /NOT included in US product label/
Ofloxacin is used in adults for the treatment of lower respiratory tract infections, including community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis caused by susceptible Haemophilus influenzae or Streptococcus pneumoniae. /Included in US product label/
Ofloxacin has been used alone with some success for the treatment of acute exacerbations of bronchopulmonary Ps. aeruginosa infections in adults with cystic fibrosis. /NOT included in US product label/
Ofloxacin also has been effective when used for the treatment of lower respiratory tract infections caused by susceptible Moraxella catarrhalis, S. aureus, viridans streptococci, Enterobacteriaceae, or Ps. aeruginosa. /NOT included in US product labeling/
Oral ofloxacin has been used in the treatment of Helicobacter pylori infection and duodenal ulcer disease. /NOT included in US product labeling/
Oral ofloxacin is used for the short-term treatment of travelers' diarrhea or for the prevention of travelers' diarrhea in adults traveling for relatively short periods of time to high-risk areas. The most common cause of travelers' diarrhea worldwide is noninvasive enterotoxigenic strains of E. coli (ETEC), but travelers' diarrhea also can be caused by various other bacteria including enteroaggregative E. coli (EAEC), Campylobacter jejuni, Shigella, Salmonella, A. hydrophila, Plesiomonas shigelloides, Yersinia enterocolitica, V. parahaemolyticus, or non-O-group V. cholerae. n some cases, travelers' diarrhea is caused by a parasitic enteric pathogen (e.g., Giardia duodenalis [also known as G. lamblia or G. intestinalis], Cryptosporidium parvum, Cyclospora cayetanensis, Entamoeba histolytica, Dientamoeba fragilis) or viral enteric pathogen (e.g., rotavirus, norovirus).
Oral ofloxacin is used for the treatment of shigellosis caused by susceptible Shigella. /NOT included in US product label/
Oral ofloxacin has been effective when used in adults for the treatment of infectious diarrhea caused by susceptible strains of enterotoxigenic E. coli or Shigella. /NOT included in US product label/
Although efficacy of ofloxacin in the treatment of bone and joint infections has not been definitely established, oral ofloxacin has been effective when used in adults for the treatment of mild to moderate bone and joint infections, including osteomyelitis, caused by susceptible Escherichia coli, Enterobacter, Klebsiella oxytoca, K. pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Serratia, Staphylococcus aureus, or S. epidermidis. /NOT included in US product label/
Oral ofloxacin has been effective when used alone or in conjunction with amikacin for the treatment of postoperative sternotomy wound or soft tissue infections caused by M. fortuitum. The drug also has been used effectively in a few patients for the treatment of M. fortuitum pulmonary or urinary tract infections. /NOT included in US product label/
Ofloxacin is used as an alternative agent in multiple-drug regimens used for the treatment of multibacillary lepros and also is used in a single-dose rifampin-based multiple-drug regimen for the treatment of single-lesion paucibacillary leprosy. /NOT included in US product label/
Fluoroquinolones, including ofloxacin, have been used in multiple-drug regimens for the treatment of active tuberculosis, usually in patients with infections caused by Mycobacterium tuberculosis resistant to first-line agents and in patients intolerant of some first-line agents. Although the potential role of fluoroquinolones and the optimal length of therapy have not been fully defined, the CDC, ATS, and IDSA state that use of fluoroquinolones as alternative agents for the treatment of active tuberculosis can be considered in patients with relapse, treatment failure, or M. tuberculosis resistant to isoniazid and/or rifampin or when first-line drugs cannot be tolerated. These experts state that fluoroquinolones should not be considered first-line agents for the treatment of tuberculosis caused by M. tuberculosis susceptible to first-line agents. /NOT included in US product label/
Oral ofloxacin has been recommended as one of several treatment options for the treatment of Legionnaires' disease. /NOT included in US product label/
Ofloxacin is used for the treatment of epididymitis most likely caused by sexually transmitted enteric bacteria (e.g., E. coli) or when culture or nucleic acid amplification tests are negative for N. gonorrhoeae. /NOT included in US product label/
Oral ofloxacin has been used as follow-up therapy in the treatment of disseminated gonococcal infections caused by susceptible N. gonorrhoeae. /NOT included in US product label/
Oral ofloxacin has been used in men and women for the treatment of acute, uncomplicated urethral and endocervical gonorrhea caused by susceptible Neisseria gonorrhoeae. Although fluoroquinolones (ciprofloxacin, levofloxacin, ofloxacin) were previously considered drugs of choice for the treatment of uncomplicated gonorrhea, the CDC currently states that fluoroquinolones should not be used for the treatment of gonorrhea or any associated infections that may involve Neisseria gonorrhoeae (e.g., pelvic inflammatory disease (PID), epididymitis). Neisseria gonorrhoeae with decreased susceptibility to fluoroquinolones (quinolone-resistant N. gonorrhoeae; QRNG) has been reported with increasing frequency worldwide and is widespread in the US. /Included in US product label/
The CDC and others state that ofloxacin can be considered an alternative agent for the treatment of urogenital chlamydial infections caused by C. trachomatis. /Included in US product label/
Oral ofloxacin has been used effectively for selective decontamination of the GI tract in granulocytopenic patients. It has been suggested that the drug may be particularly useful for prophylaxis of infection in these patients since it reduces or eradicates gram-negative bacteria from fecal flora but generally does not affect normal anaerobic fecal flora. Oral ofloxacin has been used with some success alone or in conjunction with other anti-infectives for prophylaxis of infection in neutropenic patients with leukemia or other malignancies and for empiric anti-infective therapy in febrile granulocytopenic patients. /NOT included in US product label/
Oral ofloxacin has been effective when used in adults for the treatment of typhoid fever (enteric fever) caused by susceptible strains of Salmonella typhi, including chloramphenicol-resistant strains. However, the precise role of fluoroquinolones compared with other anti-infectives in the treatment of typhoid fever remains to be established. /NOT included in US product label/
Ofloxacin has been used successfully in a limited number of patients for the treatment of various rickettsial infections. /NOT included in US product label/
Fluoroquinolones (e.g., ciprofloxacin, levofloxacin, ofloxacin) have been suggested as alternative agents for the treatment of plague caused by Yersinia pestis and also have been recommended for postexposure prophylaxis following a high risk exposure to Yersinia pestis, including exposure in the context of biologic warfare or bioterrorism. The recommendation for use of fluoroquinolones for treatment or prophylaxis of plague is based on results of in vitro and animal testing. Although human studies are not available, results of in vitro studies indicate that ofloxacin is active against Yersinia pestis and the drug has been effective for the treatment of murine plague infections. /NOT included in US product label/
Ofloxacin otic solution is instilled into the ear canal in patients with tympanostomy tubes for the treatment of acute otitis media caused by susceptible S. aureus, S. pneumoniae, H. influenzae, Moraxella catarrhalis, or P. aeruginosa. /Included in US product label/
Ofloxacin otic solution is instilled into the ear canal in patients with perforated tympanic membranes for the treatment of chronic suppurative otitis media (CSOM) caused by susceptible Staphylococcus aureus, Proteus mirabilis, or Pseudomonas aeruginosa. Because commercially available ofloxacin otic solution is sterile, unlike ciprofloxacin and hydrocortisone otic suspension (which is nonsterile), the ofloxacin otic solution can be used in the treatment of otic infections even when the tympanic membrane is perforated. /Included in US product label/
Ofloxacin otic solution is instilled into the ear canal for the treatment of otitis externa caused by susceptible Escherichia coli, Staphylococcus aureus or Pseudomonas aeruginosa. /Included in US product label/
Ofloxacin ophthalmic solution is used for the treatment of conjunctivitis caused by susceptible Enterobacter cloacae, Haemophilus influenzae, Proteus mirabilis, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus epidermidis, or Streptococcus pneumoniae. /Included in US product label/
Ofloxacin ophthalmic solution is used in the treatment of keratitis (corneal ulcers) caused by susceptible Pseudomonas aeruginosa, Propionibacterium acnes, Serratia marcescens, Staphylococcus aureus, S. epidermidis, or Streptococcus pneumoniae; the drug is designated an orphan drug by the US Food and Drug Administration (FDA) for this use. /Included in US product label/
Ofloxacin has been used alone in a limited number of patients for the treatment of brucellosis caused by Brucella canis, Brucella abortus, or Brucella melitensis. /NOT included in US product label/

Pharmacology

Ofloxacin is a quinolone/fluoroquinolone antibiotic. Ofloxacin is bactericidal and its mode of action depends on blocking of bacterial DNA replication by binding itself to an enzyme called DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two. Notably the drug has 100 times higher affinity for bacterial DNA gyrase than for mammalian. Ofloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria.
Ofloxacin is a fluoroquinolone antibacterial antibiotic. Ofloxacin binds to and inhibits bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, enzymes involved in DNA replication and repair, resulting in cell death in sensitive bacterial species. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA01 - Ofloxacin
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AE - Fluoroquinolones
S01AE01 - Ofloxacin
S - Sensory organs
S02 - Otologicals
S02A - Antiinfectives
S02AA - Antiinfectives
S02AA16 - Ofloxacin

Mechanism of Action

Ofloxacin acts on DNA gyrase and toposiomerase IV, enzymes which, like human topoisomerase, prevents the excessive supercoiling of DNA during replication or transcription. By inhibiting their function, the drug thereby inhibits normal cell division.
Quinolone(s) (QNs) is widely used in infection therapy due to its good antimicrobial characteristics. However, QNs-induced arthropathy of immature animals has led to restrictions on the therapeutic use of these antimicrobial agents. The exact mechanism(s) of QNs-induced chondrotoxicity remain unknown. In the present study, .../the authors/ investigated the possible mechanism of ofloxacin (one typical QNs)-induced injuries of chondrocytes. Juvenile rabbit joint chondrocytes cultured in alginate microspheres were incubated with ofloxacin at concentrations of 0, 2, 5, 10, 20, and 40 microg/mL for up to 96 hr. Concentration of 10 microg/mL ofloxacin induced apoptosis of chondrocyte with visible apoptotic signs, including degradation of poly(ADP-ribose) polymerase, caspase-3 activation, and DNA ladder formation. Furthermore, extracellular signal-regulated kinase 1/2 (phospho-ERK1/2) and growth factor receptor-bound protein 2 (Grb2) were significantly reduced, and similar changes were also observed in the beta(1)-integrin receptor as assessed by immunoblotting. However, the mRNA level of beta(1)-integrin obtained from reverse transcription-polymerase chain reaction remained unchanged. Results of beta(1)-integrin immunoprecipitation have also shown that beta(1)-integrin did not interact with activated intracellular signaling proteins. In addition, ofloxacin did not induce apoptosis and decrease beta(1)-integrin expression in chondrocytes supplemented with Mg(2+), and the ofloxacin-induced apoptosis was caspase-8-dependent, inhibition of which did not affect the expression mode of phospho-ERK1/2 and beta(1)-integrin. Our results demonstrate that ofloxacin affects beta(1)-integrin receptor functions and the ERK mitogen-activated protein kinase signaling pathway, causing caspase-8-dependent apoptosis after exposure of 48 hr.
Quinolones are widely used in infection therapy due to their good antimicrobial characteristics. However, there potential joint chondrotoxicity on immature animals has stood in the way of the therapeutic application of these agents, the exact mechanism of which is still unclear. This study was undertaken to investigate the role of oxidative damage in ofloxacin (one typical quinolones)-induced arthropathy. Chondrocytes from juvenile rabbit joints were incubated with ofloxacin at concentrations of 0, 5, 10, 20, 40 and 80 ug/mL, respectively. The extent of oxidative damage was assessed by measuring the reactive oxygen species level, activities of antioxidant enzymes, and oxidative damage to some macromolecules. It was observed that ofloxacin induced a concentration-dependent increase in intracellular reactive oxygen species production, which may be an early mediator of ofloxacin cytotoxicity. Similarly, ofloxacin resulted in a significant lipid peroxidation, revealed by a concentration-dependent increase in the level of thiobarbituric acid reactive substances. At the same time, ofloxacin induced DNA damage in a concentration-dependent manner for 24 hr measured by comet assay, which may be a cause for overproduction of reactive oxygen species. Furthermore, antioxidant enzyme activities, such as glutathione peroxidase (GPx), catalase and superoxide dismutase (SOD), were rapidly decreased after treatment with ofloxacin. In addition, SOD decline and reactive oxygen species production were strongly inhibited, and the loss in cell viability was partly abated by additional glutathione (GSH), N-acetylcysteine (NAC) and dithiothreitol (DTT). In conclusion, these results clearly demonstrated that ofloxacin could induce oxidative stress, lipid peroxidation and DNA oxidative damage to chondrocytes.
Ofloxacin is a quinolone antimicrobial agent. The mechanism of action of ofloxacin and other fluoroquinolone antimicrobials involves inhibition of bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), enzymes required for DNA replication, transcription, repair and recombination. Ofloxacin has in vitro activity against a wide range of gram-negative and gram-positive microorganisms. Ofloxacin is often bactericidal at concentrations equal to or slightly greater than inhibitory concentrations. Fluoroquinolones, including ofloxacin, differ in chemical structure and mode of action from aminoglycosides, macrolides and beta-lactam antibiotics, including penicillins. Fluoroquinolones may, therefore, be active against bacteria resistant to these antimicrobials. Resistance to ofloxacin due to spontaneous mutation in vitro is a rare occurrence (range: 10(-9) to 10(-11)). Although cross-resistance has been observed between ofloxacin and some other fluoroquinolones, some microorganisms resistant to other fluoroquinolones may be susceptible to ofloxacin.
Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Vapor Pressure

9.84X10-13 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

82419-36-1
83380-47-6

Wikipedia

Oxaprozin

FDA Medication Guides

Daypro
Oxaprozin
TABLET;ORAL
PFIZER
04/28/2021

Drug Warnings

Clinical trials of several COX-2 selective and nonselective NSAIDs of up to three years duration have shown an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which can be fatal. All NSAIDs, both COX-2 selective and nonselective, may have a similar risk. Patients with known cardiovascular disease or risk factors for cardiovascular disease may be at greater risk. To minimize the potential risk for an adverse cardiovascular event in patients treated with a NSAID, the lowest effective dose should be used for the shortest duration possible. Physicians and patients should remain alert for the development of such events, even in the absence of previous cardiovascular symptoms. Patients should be informed about the signs and/or symptoms of serious cardiovascular events and the steps to take if they occur. /Nonsteroidal anti-inflammatory drugs/
NSAIDs, including Daypro, can cause serious gastrointestinal (GI) adverse events including inflammation, bleeding, ulceration, and perforation of the stomach, small intestine, or large intestine, which can be fatal. These serious adverse events can occur at any time, with or without warning symptoms, in patients treated with NSAIDs. Only one in five patients, who develop a serious upper GI adverse event on NSAID therapy, is symptomatic. Upper GI ulcers, gross bleeding, or perforation caused by NSAIDs occur in approximately 1% of patients treated for 3-6 months, and in about 2-4% of patients treated for one year. These trends continue with longer duration of use, increasing the likelihood of developing a serious GI event at some time during the course of therapy. However, even short-term therapy is not without risk.
NSAIDs should be prescribed with extreme caution in those with a prior history of ulcer disease or gastrointestinal bleeding. Patients with a prior history of peptic ulcer disease and/or gastrointestinal bleeding who use NSAIDs have a greater than 10-fold increased risk for developing a GI bleed compared to patients treated with neither of these risk factors. Other factors that increase the risk of GI bleeding in patients treated with NSAIDs include concomitant use of oral corticosteroids or anticoagulants, longer duration of NSAID therapy, smoking, use of alcohol, older age, and poor general health status. Most spontaneous reports of fatal GI events are in elderly or debilitated patients and therefore, special care should be taken in treating this population. To minimize the potential risk for an adverse GI event in patients treated with an NSAID, the lowest effective dose should be used for the shortest possible duration. Patients and physicians should remain alert for signs and symptoms of GI ulcerations and bleeding during NSAID therapy and promptly initiate additional evaluation and treatment if a serious GI event is suspected. This should include discontinuation of the NSAID until a serious GI adverse event is ruled out. For high risk patients, alternate therapies that do not involve NSAIDs should be considered. /Nonsteroidal anti-inflammatory drugs/
As with other NSAIDs, anaphylactoid reactions may occur in patients without known prior exposure to Daypro. Daypro should not be given to patients with the aspirin triad. This symptom complex typically occurs in asthmatic patients who experience rhinitis with or without nasal polyps, or who exhibit severe, potentially fatal bronchospasm after taking aspirin or other NSAIDs
For more Drug Warnings (Complete) data for OXAPROZIN (18 total), please visit the HSDB record page.

Biological Half Life

54.9 hours
Upon chronic dosing the accumulation half-life is approximately 22 hours. The elimination half-life is approximately twice the accumulation half-life due to increased binding and decreased clearance at lower concentrations.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation: FR 2001036 (1969 Inst Farm Serano); ... K. Brown GB 1206403 and US 3578671 (1970, 1971 to Wyeth)

Analytic Laboratory Methods

Analyte: oxaprozin; matrix: bulk material; procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 54 ng/mL
Analyte: oxaprozin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: oxaprozin; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: oxaprozin; matrix: chemical purity; procedure: dissolution in alcohol; potentiometric titration with sodium hydroxide
For more Analytic Laboratory Methods (Complete) data for OXAPROZIN (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: oxaprozin; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 290 nm; limit of detection: 500 ng/mL
Analyte: oxaprozin; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm; limit of detection: 500 ng/mL

Storage Conditions

Store below 30 °C (86 °F), preferably between 15 and 30 °C (59 and 86 °F), in a tight, light-resistant container, unless otherwise specified by manufacturer. Note: Protect unit-dose packages from light.

Interactions

Prolonged concurrent use of acetaminophen with a nonsteroidal anti-inflammatory drug may increase the risk of adverse renal effects; it is recommended that patients be under close medical supervision while receiving such combined therapy. /Nonsteroidal anti-inflammatory drugs/
Concurrent use /of alcohol or oral glucocorticoid or corticosteroids or chronic therapeutic use of corticotropin or potassium supplements/ with a nonsteroidal anti-inflammatory drug may increase the risk of gastrointestinal side effects, including ulceration or hemorrhage; however, concurrent use with a glucocorticoid or corticotropin in the treatment of arthritis may provide additional therapeutic benefit and permit reduction of glucocorticoid or corticotropin dosage. /Nonsteroidal anti-inflammatory drugs/
Increased monitoring of the response to an antihypertensive agent may be advisable when /oxaprozin/ is used concurrently because ... oxaprozin has been shown to reduce or reverse the effects of antihypertensives, possibly by inhibiting renal prostaglandin synthesis and/or by causing sodium and fluid retention.
Nonsteroidal anti-inflammatory drugs may increase the hypoglycemic effect of these medications /oral antidiabetic agents or insulin/ because prostaglandins are directly involved in regulatory mechanisms of glucose metabolism and possibly because of displacement of the oral antidiabetics from serum proteins; dosage adjustments of the antidiabetic agent may be necessary; ... caution with concurrent use is recommended. /Nonsteroidal anti-inflammatory drugs/
For more Interactions (Complete) data for OXAPROZIN (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Mura P, Maestrelli F, Aguzzi C, Viseras C. Hybrid systems based on "drug - in cyclodextrin - in nanoclays" for improving oxaprozin dissolution properties. Int J Pharm. 2016 May 14;509(1-2):8-15. doi: 10.1016/j.ijpharm.2016.05.028. [Epub ahead of print] PubMed PMID: 27188644.
2: Lopes-de-Araújo J, Neves AR, Gouveia VM, Moura CC, Nunes C, Reis S. Oxaprozin-Loaded Lipid Nanoparticles towards Overcoming NSAIDs Side-Effects. Pharm Res. 2016 Feb;33(2):301-14. doi: 10.1007/s11095-015-1788-x. Epub 2015 Sep 9. PubMed PMID: 26350105.
3: Mao M, Wang L, Jiang X, Yang L. [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application]. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi. 2013 Jun;30(3):646-50. Chinese. PubMed PMID: 23865335.
4: Božić BD, Rogan JR, Poleti DD, Trišović NP, Božić BD, Ušćumlić GS. Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin). Chem Pharm Bull (Tokyo). 2012;60(7):865-9. PubMed PMID: 22790819.
5: Maestrelli F, Cirri M, Mennini N, Zerrouk N, Mura P. Improvement of oxaprozin solubility and permeability by the combined use of cyclodextrin, chitosan, and bile components. Eur J Pharm Biopharm. 2011 Aug;78(3):385-93. doi: 10.1016/j.ejpb.2011.03.012. Epub 2011 Mar 23. PubMed PMID: 21439375.
6: Kara IM, Polat S, Inci MF, Gümüş C. Analgesic and anti-inflammatory effects of oxaprozin and naproxen sodium after removal of impacted lower third molars: a randomized, double-blind, placebo-controlled crossover study. J Oral Maxillofac Surg. 2010 May;68(5):1018-24. doi: 10.1016/j.joms.2009.09.094. Epub 2010 Mar 5. Erratum in: J Oral Maxillofac Surg. 2010 Aug;68(8):2036. J Oral Maxillofac Surg. 2011 Dec;69(12):3051. Ince, Fatih [corrected to Inci, M Fatih]. PubMed PMID: 20206429.
7: Sagdinc SG, Esme A. Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). Spectrochim Acta A Mol Biomol Spectrosc. 2010 Apr;75(4):1370-6. doi: 10.1016/j.saa.2010.01.004. Epub 2010 Feb 1. PubMed PMID: 20167532.
8: Montecucco F, Bertolotto M, Ottonello L, Quercioli A, Mach F, Dallegri F. Oxaprozin-induced apoptosis on CD40 ligand-treated human primary monocytes is associated with the modulation of defined intracellular pathways. J Biomed Biotechnol. 2009;2009:478785. doi: 10.1155/2009/478785. Epub 2009 Aug 10. PubMed PMID: 19672323; PubMed Central PMCID: PMC2723963.
9: Ottonello L, Bertolotto M, Montecucco F, Bianchi G, Dallegri F. Delayed apoptosis of human monocytes exposed to immune complexes is reversed by oxaprozin: role of the Akt/IkappaB kinase/nuclear factor kappaB pathway. Br J Pharmacol. 2009 May;157(2):294-306. doi: 10.1111/j.1476-5381.2009.00162.x. Epub 2009 Mar 26. PubMed PMID: 19338579; PubMed Central PMCID: PMC2697812.
10: Sun SF, Zhou B, Hou HN, Liu Y, Xiang GY. Studies on the interaction between Oxaprozin-E and bovine serum albumin by spectroscopic methods. Int J Biol Macromol. 2006 Nov 15;39(4-5):197-200. Epub 2006 Mar 28. PubMed PMID: 16828154.
11: Dallegri F, Bertolotto M, Ottonello L. A review of the emerging profile of the anti-inflammatory drug oxaprozin. Expert Opin Pharmacother. 2005 May;6(5):777-85. Review. PubMed PMID: 15934904.
12: Brinker A, Nourjah P. Patient characteristics associated with outpatient prescriptions for nabumetone and oxaprozin versus celecoxib and rofecoxib. Am J Health Syst Pharm. 2005 Apr 1;62(7):739-43. PubMed PMID: 15790802.
13: Heller B, Tarricone R. Oxaprozin versus diclofenac in NSAID-refractory periarthritis pain of the shoulder. Curr Med Res Opin. 2004 Aug;20(8):1279-90. PubMed PMID: 15324531.
14: Kean WF. Oxaprozin: kinetic and dynamic profile in the treatment of pain. Curr Med Res Opin. 2004 Aug;20(8):1275-7. PubMed PMID: 15324530.
15: Brinker A, Goldkind L, Bonnel R, Beitz J. Spontaneous reports of hypertension leading to hospitalisation in association with rofecoxib, celecoxib, nabumetone and oxaprozin. Drugs Aging. 2004;21(7):479-84. PubMed PMID: 15132714.
16: Bucolo C, Maltese A. Pharmacological profile of oxaprozin eye drops. J Ocul Pharmacol Ther. 2002 Feb;18(1):75-81. PubMed PMID: 11858617.
17: Reddy KV, Rao DS, Vyas K, Reddy GO. LC method for the quantitative determination of oxaprozin and its impurities in the bulk drug. J Pharm Biomed Anal. 2000 May;22(4):651-9. PubMed PMID: 10768354.
18: Kethu SR, Rukkannagari S, Lansford CL. Oxaprozin-induced symptomatic hepatotoxicity. Ann Pharmacother. 1999 Sep;33(9):942-4. PubMed PMID: 10492496.
19: Marland A, Sarkar P, Leavitt R, Lee-Ruff E, Ramnauth J. The elimination profiles of oxaprozin in equine urine and serum after a 4.8-g dose. J Anal Toxicol. 1999 Jul-Aug;23(4):242-6. PubMed PMID: 10445486.
20: Carucci JA, Cohen DE. Toxic epidermal necrolysis following treatment with oxaprozin. Int J Dermatol. 1999 Mar;38(3):233-4. PubMed PMID: 10208628.

Explore Compound Types